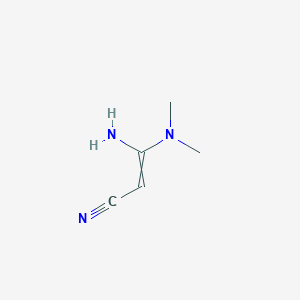
3-amino-3-(dimethylamino)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-3-(dimethylamino)prop-2-enenitrile is an organic compound with the molecular formula C₅H₉N₃ It is known for its unique structure, which includes both amino and dimethylamino groups attached to a propenenitrile backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-(dimethylamino)prop-2-enenitrile typically involves the reaction of dimethylamine with acrylonitrile in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: Dimethylamine and acrylonitrile.
Catalyst: Often a base such as sodium hydroxide.
Conditions: The reaction is typically conducted at a temperature range of 50-70°C.
Product Isolation: The product is isolated through distillation or crystallization techniques.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification methods such as chromatography ensures the high purity of the final product.
化学反応の分析
Types of Reactions
3-amino-3-(dimethylamino)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The amino and dimethylamino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce primary or secondary amines.
科学的研究の応用
3-amino-3-(dimethylamino)prop-2-enenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which 3-amino-3-(dimethylamino)prop-2-enenitrile exerts its effects involves interactions with various molecular targets. The amino and dimethylamino groups can form hydrogen bonds and interact with enzymes and receptors, influencing biological pathways. The exact mechanism depends on the specific application and target.
類似化合物との比較
Similar Compounds
- 3-amino-3-(dimethylamino)-2-nitroprop-2-enenitrile
- 3-(dimethylamino)-2-propenenitrile
Uniqueness
3-amino-3-(dimethylamino)prop-2-enenitrile is unique due to its dual amino functionality, which provides versatility in chemical reactions and potential applications. Its structure allows for diverse interactions, making it a valuable compound in various fields of research.
特性
分子式 |
C5H9N3 |
|---|---|
分子量 |
111.15 g/mol |
IUPAC名 |
3-amino-3-(dimethylamino)prop-2-enenitrile |
InChI |
InChI=1S/C5H9N3/c1-8(2)5(7)3-4-6/h3H,7H2,1-2H3 |
InChIキー |
IPCXNRMTXUVTFH-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=CC#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11822632.png)
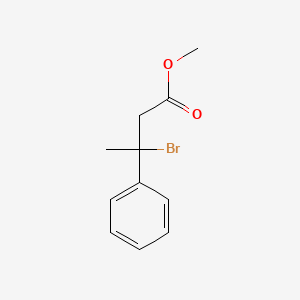
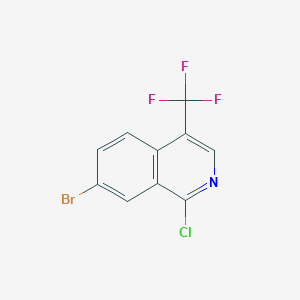
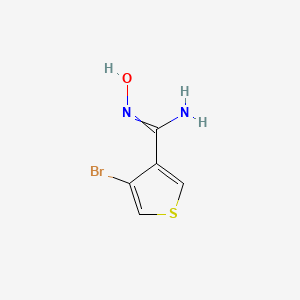
![N-[(3-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B11822653.png)
![3-[5-(2-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B11822655.png)
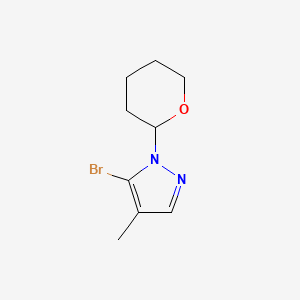


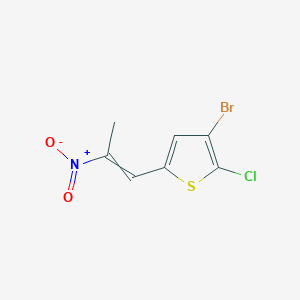
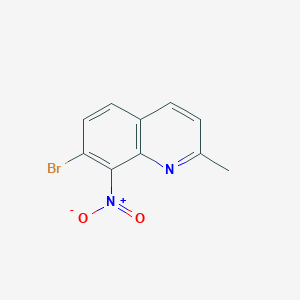
![N-[2-(6-bromopyrimidin-4-yl)ethoxyamino]formamide](/img/structure/B11822697.png)
